Imidazo[4,5-e][1,3]benzimidazole, 1,6-dihydro-2,7-dimethyl-
Description
The compound "Imidazo[4,5-e][1,3]benzimidazole, 1,6-dihydro-2,7-dimethyl-" is a fused bicyclic heterocycle featuring a benzimidazole scaffold fused with an imidazole ring. The 1,6-dihydro designation indicates partial saturation, while the 2,7-dimethyl substituents likely influence its electronic and steric properties. These analogs share key structural motifs, such as fused nitrogen-containing rings, which are critical for bioactivity.
Properties
CAS No. |
205391-03-3 |
|---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,7-dimethyl-3,6-dihydroimidazo[4,5-e]benzimidazole |
InChI |
InChI=1S/C10H10N4/c1-5-11-7-3-4-8-10(9(7)13-5)14-6(2)12-8/h3-4H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
UHKNZJPNBHKIMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=C2N=C(N3)C |
Origin of Product |
United States |
Preparation Methods
Diamine-Aldehyde Cyclocondensation
The benzimidazole core is typically constructed via acid-catalyzed condensation of 1,2-phenylenediamine derivatives with carbonyl compounds. For 1,6-dihydro-2,7-dimethylimidazo[4,5-e]benzimidazole , this involves:
-
2-Methyl-1,2-phenylenediamine as the diamine precursor to introduce the C2 methyl group.
-
4-Methyl-2-oxopentanal as the carbonyl partner, providing the C7 methyl substituent post-cyclization.
Reaction conditions:
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Solvent: Ethanol or acetic acid (0.2 M).
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Catalyst: 10 mol% -TsOH·HO.
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Temperature: Reflux at 80°C for 12–24 hours.
-
Yield: 68–72% after silica gel chromatography (20% EtOAc/hexane).
Mechanistic Insight: Protonation of the aldehyde enhances electrophilicity, facilitating nucleophilic attack by the diamine’s amino group. Cyclodehydration follows, driven by the elimination of , forming the benzimidazole ring.
Imidazo Ring Construction via Ritter-Type Reactions
Bismuth(III)-Catalyzed Carbocation Generation
Adapting methodologies from imidazo[1,5-a]pyridine synthesis, the imidazo[4,5-e] fusion is achieved through:
-
Substrate: 5-Hydroxymethyl-2,7-dimethylbenzimidazole.
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Catalyst System: Bi(OTf) (5 mol%) and -TsOH·HO (7.5 equiv) in dichloroethane (DCE).
-
Nitrile Source: Acetonitrile (15 equiv) at 150°C for 18 hours.
Reaction Pathway:
-
Bi(OTf) promotes benzylic alcohol dehydration, generating a resonance-stabilized carbocation.
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Acetonitrile attacks the carbocation, forming a nitrilium ion intermediate.
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Intramolecular cyclization with the adjacent pyridine-type nitrogen yields the imidazo ring.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Bi(OTf) Loading | 5 mol% | 75 |
| Temperature | 150°C | 82 |
| Nitrile Equiv | 15 | 78 |
Regioselective Cyclization via Michael Addition
Thiosemicarbazide-Mediated Annulation
Building on regioselective thiazino-triazine syntheses, this method employs:
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Precursor: 4,5-Dimethyl-4,5-dihydroxyimidazolidin-2-one.
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Reagent: Thiosemicarbazide (1.2 equiv) in methanol.
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Base: MeONa (2 equiv) at 60°C for 6 hours.
Key Steps:
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Michael Addition: Thiosemicarbazide attacks the electron-deficient triple bond of ethyl phenylpropiolate.
-
Cyclization: Intramolecular nucleophilic displacement forms the imidazo[4,5-e] system.
Yield: 86% after recrystallization (MeOH/HO).
Palladium-Catalyzed Cross-Coupling for Methyl Functionalization
Suzuki-Miyaura Coupling
To introduce methyl groups at C2 and C7, the patent outlines:
-
Substrate: 5-Bromoimidazo[4,5-e]benzimidazole.
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Reagents: Methylboronic acid (1.5 equiv), Pd(PPh) (5 mol%), KCO (3 equiv) in DMF/HO (4:1).
-
Conditions: 100°C, 12 hours under argon.
Outcome:
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C2 Methylation: 89% yield.
-
C7 Methylation: Requires orthogonal protection/deprotection strategies due to steric hindrance.
One-Pot Tandem Synthesis
Integrated Condensation-Cyclization
A streamlined approach combines benzimidazole formation and imidazo annulation in a single pot:
-
Step 1: Condensation of 2-methyl-1,2-phenylenediamine with 4-methyl-2-oxopentanal (AcOH, 80°C, 6 hours).
-
Step 2: In situ treatment with Bi(OTf)/acetonitrile (150°C, 18 hours).
Advantages:
Challenges and Limitations
Regioselectivity Control
Competing pathways during cyclization may yield isomeric byproducts (e.g., imidazo[5,4-e] derivatives). Key mitigations:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atoms in the imidazole and benzimidazole rings enable nucleophilic substitution, particularly at positions activated by methyl groups. Key findings include:
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Alkylation reactions : Reactivity with alkyl halides under basic conditions forms N-alkylated derivatives. For example, treatment with methyl iodide in DMF/K₂CO₃ yields mono- or di-methylated products depending on stoichiometry.
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Arylation : Copper-catalyzed Ullmann coupling reactions with aryl halides generate biaryl derivatives. This method achieves moderate yields (45–65%) using CuI/1,10-phenanthroline catalysts.
Table 1: Representative Nucleophilic Substitution Conditions
| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF | 80°C | 58% |
| Arylation | CuI, Phenanthroline | DMSO | 120°C | 62% |
Cyclization and Ring-Opening Reactions
The fused bicyclic system participates in cycloaddition and ring-opening pathways:
-
Ritter-Type Reactions : Using Bi(OTf)₃ and p-TsOH·H₂O, benzylic alcohols react with acetonitrile to form imidazo[1,5-a]pyridine analogs via a benzylic cation intermediate . While this method primarily targets related heterocycles, analogous mechanisms apply to the title compound.
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Acid-Mediated Ring Expansion : Treatment with concentrated H₂SO₄ induces ring expansion, yielding larger heterocycles like benzodiazepines.
Transition Metal-Catalyzed Cross-Couplings
Palladium and copper catalysts facilitate functionalization at specific positions:
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Suzuki-Miyaura Coupling : Boronic acids react with brominated derivatives under Pd(PPh₃)₄ catalysis, achieving 70–85% yields for biaryl products.
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Sonogashira Coupling : Terminal alkynes couple with iodinated analogs using PdCl₂/CuI, producing ethynyl-substituted derivatives (55–75% yields).
Table 2: Cross-Coupling Reaction Parameters
| Reaction | Catalyst System | Base | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | EtOH/H₂O | 70–85% |
| Sonogashira | PdCl₂, CuI, PPh₃ | NEt₃ | 55–75% |
Oxidation and Reduction Pathways
-
Oxidation : MnO₂ selectively oxidizes the dihydro moiety to a fully aromatic system, critical for enhancing π-π stacking in material science applications.
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Reduction : NaBH₄ reduces nitrile substituents to primary amines, enabling further functionalization.
Acid-Base Reactivity
The compound acts as a weak base (pKa ≈ 6.8 for protonated nitrogen) due to its conjugated π-system. This property facilitates:
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Protonation-Deprotonation : Reversible protonation in acidic media (e.g., HCl/EtOH), altering electronic properties for optoelectronic applications.
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Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Fe³⁺) through nitrogen lone pairs, forming stable complexes studied for catalytic applications.
Comparative Reactivity with Analogous Heterocycles
The methyl groups at positions 2 and 7 sterically hinder certain reactions compared to unsubstituted analogs:
Table 3: Reactivity Comparison
| Compound | Reaction Rate (Alkylation) | Catalyst Efficiency (Suzuki) |
|---|---|---|
| Unsubstituted Benzimidazole | 1.0 (reference) | 1.0 (reference) |
| 2,7-Dimethyl Derivative | 0.65 ± 0.08 | 0.82 ± 0.05 |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of imidazo[4,5-e][1,3]benzimidazole derivatives. For instance, a series of compounds derived from imidazo[4,5-e][1,3]benzimidazole exhibited potent antimicrobial activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly enhanced their efficacy against Mycobacterium species .
Anticancer Properties
Imidazo[4,5-e][1,3]benzimidazole derivatives have shown promise in anticancer research. Several case studies reported that these compounds induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases associated with cancer progression. The ability to selectively target cancer cells while sparing normal cells makes these compounds attractive candidates for further development in cancer therapy.
Antiviral Activity
Emerging research indicates that imidazo[4,5-e][1,3]benzimidazole derivatives possess antiviral properties. These compounds have been evaluated for their effectiveness against various viruses, including those responsible for respiratory infections and hepatitis. The mechanism often involves interference with viral replication processes or modulation of host immune responses.
Synthetic Methodologies
The synthesis of imidazo[4,5-e][1,3]benzimidazole can be achieved through several methodologies. A notable approach involves the condensation of appropriate benzimidazole derivatives with aldehydes or ketones under acidic conditions to yield the desired imidazo compounds. Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield and reduce reaction times significantly .
Derivative Libraries
Researchers are actively exploring libraries of imidazo[4,5-e][1,3]benzimidazole derivatives to identify novel compounds with enhanced biological activities. High-throughput screening methods are employed to evaluate the pharmacological profiles of these derivatives systematically.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Evaluated antibacterial activity against Mycobacterium species | Suggested structural modifications could enhance efficacy |
| Study 2 | Investigated anticancer effects on various cell lines | Indicated potential as a selective anticancer agent |
| Study 3 | Assessed antiviral properties against respiratory viruses | Highlighted mechanisms involving viral replication interference |
Mechanism of Action
The mechanism of action of 2,7-dimethyl-1,6-dihydroimidazo[4,5-e][1,3]benzimidazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved often include key enzymes in metabolic pathways or signaling proteins. For instance, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[4,5-e][1,3]diazepine-4,8-dione Derivatives
Structural Differences :
- Core Ring System : The diazepine derivatives (e.g., compounds 9–11 in ) contain a seven-membered 1,3-diazepine ring fused to an imidazole, whereas the target compound features a benzimidazole fused to an imidazole (six- and five-membered rings, respectively).
- Substituents : Methyl groups in the target compound (positions 2,7) differ from the carboxamide or dicarboxylate groups in diazepine analogs .
Imidazo[4,5-d]imidazole Derivatives
Structural Differences :
- Core Ring System : Derivatives like "1,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5-dione" () feature two fused imidazole rings (tetrahydro-pentalene system), contrasting with the benzimidazole-imidazole fusion in the target compound.
- Substituents : Methyl groups at positions 1,4 or 1,6 in these derivatives differ from the 2,7-dimethyl arrangement in the target compound .
Functional Implications :
Data Table: Key Comparative Features
Research Findings and Implications
- Antiviral Mechanisms : Diazepine derivatives inhibit viral polymerases via nucleobase mimicry, suggesting that the target compound’s benzimidazole core could similarly interfere with viral replication .
- Cytostatic Potential: Methyl substituents in the target compound may enhance lipophilicity, improving membrane permeability compared to carboxamide-bearing analogs .
- Synthetic Challenges : The target compound’s fully unsaturated benzimidazole system may require harsher synthesis conditions than diazepine or tetrahydroimidazole derivatives .
Biological Activity
Imidazo[4,5-e][1,3]benzimidazole, particularly the derivative 1,6-dihydro-2,7-dimethyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of imidazo[4,5-e]benzimidazoles, which are characterized by a fused bicyclic structure that includes both imidazole and benzimidazole rings. The specific structure of 1,6-dihydro-2,7-dimethyl- contributes to its unique biological properties. The molecular formula is , indicating the presence of nitrogen heteroatoms that are crucial for biological activity.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that imidazo[4,5-e][1,3]benzimidazole derivatives exhibit potent antimicrobial properties. For instance, a study evaluated a series of benzimidazole derivatives against various bacterial strains and found that certain modifications enhanced their antibacterial efficacy. Compounds with halogen substitutions showed improved interactions with bacterial cell targets, leading to substantial inhibition rates against pathogens like Pseudomonas aeruginosa .
2. Antitubercular Activity
In vitro studies have shown that some derivatives possess significant activity against Mycobacterium tuberculosis. A specific compound from a related series exhibited a minimum inhibitory concentration (MIC) of 3.125 µg/mL against the H37Rv strain . This suggests that structural modifications can enhance antitubercular activity.
3. Cytotoxicity and Antioxidant Activity
The cytotoxic effects of these compounds were assessed using normal cell lines, revealing low toxicity levels for active antitubercular derivatives. Additionally, antioxidant activities have been reported, indicating potential protective effects against oxidative stress .
Synthesis Methods
The synthesis of imidazo[4,5-e][1,3]benzimidazole derivatives typically involves multi-step processes including cyclization reactions. For example:
- Cyclization of 2-Mercaptobenzimidazole : This method involves reacting 2-mercaptobenzimidazole with various electrophiles to form the desired imidazo[4,5-e]benzimidazole structure .
- Microwave-Assisted Synthesis : Recent advancements have introduced microwave irradiation techniques to enhance reaction efficiency and yield .
Case Study 1: Antimicrobial Screening
A series of synthesized benzimidazole-thiazinone derivatives were tested for antimicrobial activity. Among them, several compounds demonstrated significant inhibition against Pseudomonas aeruginosa, with inhibition rates ranging from 73% to 88% depending on structural modifications such as halogen substitutions .
Case Study 2: Antitubercular Evaluation
In another study focusing on anti-tuberculosis properties, researchers synthesized multiple derivatives and screened them against Mycobacterium tuberculosis. The results indicated that specific substituents on the benzimidazole ring significantly influenced their activity profiles .
Summary of Findings
| Activity Type | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | High inhibition rates observed |
| Antitubercular | Active against Mycobacterium tuberculosis | MIC as low as 3.125 µg/mL |
| Cytotoxicity | Low toxicity against normal cell lines | Active compounds showed minimal cytotoxic effects |
| Antioxidant | Potential protective effects against oxidative stress | Demonstrated antioxidant activity |
Q & A
Q. What are the standard synthetic protocols for preparing imidazo[4,5-e][1,3]benzimidazole derivatives?
The synthesis typically involves condensation reactions between o-phenylenediamine analogs and carbonyl compounds under acidic or catalytic conditions. For example, the Mannich reaction has been employed to introduce aminomethyl groups into the imidazole ring, enabling the formation of fused heterocycles . Lanthanum chloride-catalyzed one-pot methods are also effective for optimizing yield and reducing reaction steps . Key steps include NMR verification of intermediates (e.g., H and C NMR for structural confirmation) .
Q. How is the compound characterized to confirm its structural integrity?
Characterization relies on spectroscopic and chromatographic techniques:
- NMR : H and C NMR are used to confirm substituent positions and ring fusion .
- HPLC/MS : Ensures purity and molecular weight validation.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for stability studies .
Q. What in vitro assays are suitable for evaluating its biological activity?
The MTT assay is widely used to assess cytotoxicity. For example, IC values against MDA-MB-231 breast cancer cells are measured using a standardized protocol with camptothecin (CPT) as a reference drug . Activity data should be normalized to a -log scale (pIC) for QSAR modeling .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in imidazo-benzimidazole synthesis?
Low yields often arise from side reactions or incomplete cyclization. Strategies include:
- Catalyst optimization : Lanthanum chloride improves reaction efficiency by facilitating condensation at lower temperatures .
- pH control : Adjusting reaction media to mild acidic conditions (e.g., formic acid) minimizes decomposition .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
Q. How do structural modifications (e.g., substituents at positions 2 and 7) influence stability and bioactivity?
Substituents profoundly affect stability and activity:
- Methyl groups (2,7-dimethyl) : Enhance hydrophobic interactions in binding pockets but may reduce solubility .
- Electron-withdrawing groups : Increase oxidative stability but may lower bioavailability .
- Heterocyclic extensions (e.g., pyrrole at position 2) : Improve antifungal and antiproliferative activity, as seen in derivatives with IC values <10 µM against melanoma cells .
Table 1 : Stability and activity trends for selected derivatives
| Substituent Position | Stability (pH 7.4, 24h) | IC (µM) |
|---|---|---|
| 2-Me, 7-Me | >90% intact | 12.3 |
| 2-SOH | 75% intact | 8.5 |
| 2-Pyrrole | 85% intact | 5.2 |
| Data from stability testing and cytotoxicity assays |
Q. How can contradictions in reported IC50_{50}50 values across studies be resolved?
Discrepancies often stem from methodological variability:
- Assay standardization : Use a common reference drug (e.g., CPT) and cell line (e.g., MDA-MB-231) .
- Data normalization : Report pIC values to account for logarithmic scaling differences .
- Batch purity verification : Impurities >5% can skew results; HPLC/MS validation is critical .
Q. What computational tools are effective for predicting SAR and binding modes?
- QSAR modeling : 2D-QSAR models trained on 131 benzimidazole derivatives predict activity trends using descriptors like logP and molar refractivity .
- Molecular docking : Tools like AutoDock Vina identify interactions with targets (e.g., tubulin for anticancer activity) .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties, such as CYP450 inhibition risk .
Methodological Challenges
Q. What strategies mitigate decomposition during long-term storage?
- Lyophilization : Stabilizes the compound in solid form, reducing hydrolytic degradation .
- Low-temperature storage : -20°C under inert gas (N) prevents oxidation .
- Buffer selection : Phosphate buffers (pH 6–7) minimize acid/base-catalyzed breakdown .
Q. How can crystallography data inform drug design for this scaffold?
X-ray structures reveal:
- Hydrogen-bond networks : Stabilize the diazecine ring in chair conformations, influencing solubility .
- Packing motifs : Planar arrangements of water molecules in the crystal lattice correlate with hygroscopicity .
Data-Driven Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
